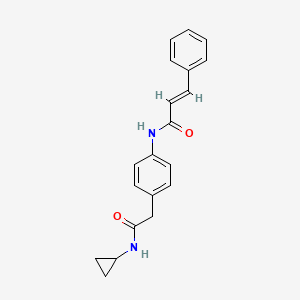

N-(4-(2-(环丙基氨基)-2-氧代乙基)苯基)肉桂酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(phenylalkyl)cinnamides, which are structurally related to the compound of interest, involves creating a series of compounds with varying substituents on the phenyl ring and the nitrogen atom of the cinnamamide moiety. These compounds have been synthesized and tested for their ability to antagonize NMDA receptor subtypes, particularly the NR2B subtype, which is implicated in various central nervous system (CNS) disorders . The synthesis process is not detailed in the abstracts provided, but it typically involves the formation of the cinnamamide core followed by the introduction of specific substituents to achieve the desired selectivity and potency.

Molecular Structure Analysis

Crystallographic studies have been conducted on cinnamamide derivatives to understand their molecular structures and potential anticonvulsant activities. The crystal structures of these compounds are stabilized by intermolecular hydrogen bonds, which are crucial for their biological activity. The spatial arrangement of important features responsible for anticonvulsant activity has been analyzed, suggesting that the substituent on the nitrogen atom plays a significant role in the compound's pharmacological properties . Although the specific compound "N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide" is not mentioned, the general principles of molecular structure analysis would apply, focusing on the arrangement of functional groups and their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving cinnamamide derivatives can include intramolecular cyclization, as seen in the synthesis of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one from its synthetic precursor N-[4-(trifluoromethyl)phenyl]cinnamamide . This reaction is mediated by triflic acid and results in the formation of a new heterocyclic compound. Similar reactions could potentially be applied to the compound of interest to generate new derivatives with altered biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamamide derivatives are influenced by their molecular structures. X-ray diffraction data provide information on the crystalline form of these compounds, which can affect their solubility, stability, and bioavailability. The unit-cell parameters and space group information are crucial for understanding the solid-state properties of these compounds . For "N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide," similar analyses would be required to determine its physical and chemical properties, which are essential for its development as a therapeutic agent.

科学研究应用

1. 化学结构和性质

- 光谱和计算研究:使用核磁共振 (NMR) 光谱、分子动力学 (MD) 和量子力学 (QM) 计算分析了与 N-(4-(2-(环丙基氨基)-2-氧代乙基)苯基)肉桂酰胺在结构上相似的肉桂酸衍生物,以确定其结构和有利构象 (Georgiou 等人,2021)。

2. 生物活性

- 抗结核活性:与结构相关的化合物的类似物对结核分枝杆菌表现出显着的抗结核活性,突出了肉桂酰胺衍生物在治疗传染病中的潜力 (Patel 和 Telvekar,2014)。

- 药理特性:肉桂酰胺,包括与 N-(4-(2-(环丙基氨基)-2-氧代乙基)苯基)肉桂酰胺相似的化合物,表现出广泛的生物活性,如抗惊厥、抗过敏、抗肿瘤和抗感染活性,表明它们在各种治疗应用中的多功能性 (Borul 和 Agarkar,2020)。

3. 潜在治疗应用

- 抗癌特性:对类似肉桂酰胺衍生物的研究表明,它们具有通过凋亡和氧化应激机制杀死结肠癌细胞的潜力。这表明 N-(4-(2-(环丙基氨基)-2-氧代乙基)苯基)肉桂酰胺在癌症治疗中的可能应用 (Omar 等人,2020)。

- 神经保护作用:已经发现某些肉桂酰胺衍生物选择性拮抗 NR1A/2B 受体,表明其在治疗中枢神经系统疾病中具有潜力 (Tamiz 等人,1999)。

4. 分子合成和修饰

- 合成技术:研究集中在肉桂酰胺的高效合成,为合成 N-(4-(2-(环丙基氨基)-2-氧代乙基)苯基)肉桂酰胺及其衍生物的潜在方法提供了见解 (Du 等人,2022)。

未来方向

作用机制

Target of Action

Similar synthetic cinnamides and cinnamates have been studied for their antimicrobial activity .

Mode of Action

It’s known that cinnamides and cinnamates, which share a cinnamoyl nucleus with our compound, have shown antimicrobial activity . Some of these compounds have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Biochemical Pathways

Similar compounds have been found to interfere with the integrity of the fungal plasmatic membrane and cell wall, potentially affecting multiple downstream biochemical pathways .

Pharmacokinetics

The rate of effect onset is determined by the rate of distribution of the drug from other compartments into the effect site .

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria and fungi .

属性

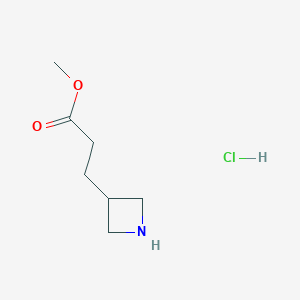

IUPAC Name |

(E)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c23-19(13-8-15-4-2-1-3-5-15)21-17-9-6-16(7-10-17)14-20(24)22-18-11-12-18/h1-10,13,18H,11-12,14H2,(H,21,23)(H,22,24)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFWFKMZDOPORX-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3011994.png)

![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B3011998.png)

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)

![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide](/img/structure/B3012005.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)

![Methyl 4-(2-(2-(diethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B3012009.png)

![N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3012010.png)

![3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3012012.png)